
6-(Trifluoromethyl)isoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline carboxylic acids are aromatic heterocyclic compounds that contain an isoquinoline moiety . They are important in medicinal chemistry and have been used as building blocks in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of isoquinoline carboxylic acids consists of a benzene ring fused to a pyridine ring . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry, known for its ability to modify the chemical properties of molecules.Applications De Recherche Scientifique
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid, are a crucial class of chemical compounds with diverse biological potentials. These compounds are known for their various pharmacological activities, such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their wide range of biological activities makes them promising candidates for pharmacotherapeutic applications, offering a foundation for developing novel low-molecular-weight inhibitors for various diseases (Danao et al., 2021).
Natural Isoquinoline N-oxide Alkaloids and SAR Activities
Research on natural isoquinoline N-oxide alkaloids derived from different plant species has revealed more than 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These findings underscore the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery. The structural, origin, and biological activities of these compounds, along with predictions of new possible applications through structure-activity relationship (SAR) activities, emphasize their potential in medicinal chemistry and drug development (Dembitsky et al., 2015).
Synthetic Applications and Radical Cyclizations
The control of regiochemistry in radical cyclizations involving isoquinoline derivatives is pivotal for the synthesis of physiologically active compounds. These cyclizations are instrumental in creating carbo- and heterocyclic compounds, including natural products. The studies highlight the factors determining the course of radical cyclizations and their applications in synthesizing therapeutically important materials, offering insights into the synthetic versatility of isoquinoline derivatives for medical applications (Ishibashi & Tamura, 2004).
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid . These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid .
Propriétés
IUPAC Name |
6-(trifluoromethyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-6-4-15-5-9(10(16)17)8(6)3-7/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUZAYZWRGGALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2613745.png)
![4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2613747.png)

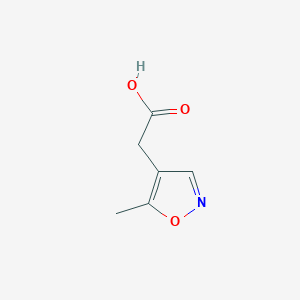

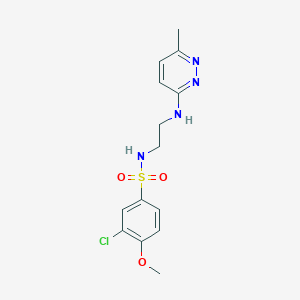
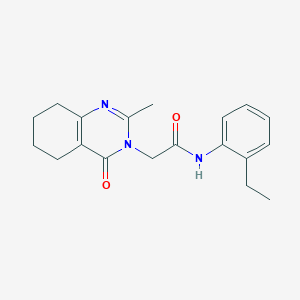
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)
![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)

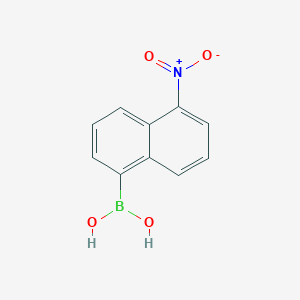
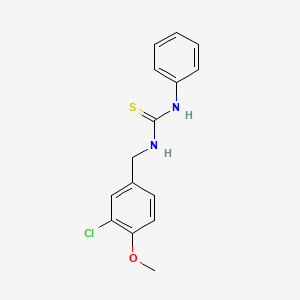
![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)
![(Z)-2,5-dichloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613767.png)